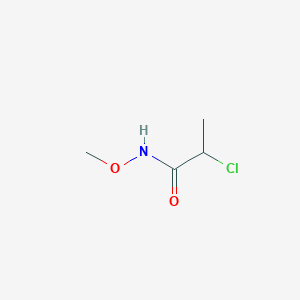

2-Chloro-N-methoxypropanamide

Description

BenchChem offers high-quality 2-Chloro-N-methoxypropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-methoxypropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

54557-28-7 |

|---|---|

Molecular Formula |

C4H8ClNO2 |

Molecular Weight |

137.56 g/mol |

IUPAC Name |

2-chloro-N-methoxypropanamide |

InChI |

InChI=1S/C4H8ClNO2/c1-3(5)4(7)6-8-2/h3H,1-2H3,(H,6,7) |

InChI Key |

HUFQXVJKCKUARS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NOC)Cl |

Origin of Product |

United States |

Overview of Research Trajectories for α Chloro Amides and Methoxypropanamides

Research into α-chloro amides has a long history, with a continuous focus on developing new synthetic methods and applications. Early research often centered on their use as intermediates in the synthesis of amino acids and other fundamental organic compounds. More recent research has explored their utility in more complex chemical transformations.

One significant area of modern research is the use of α-chloro amides in radical reactions. rsc.org Scientists have developed methods for the tin-free, photoredox-catalyzed intermolecular α-alkylation of olefins using α-chloro amides as radical precursors. rsc.org This approach allows for the formation of new carbon-carbon bonds in an anti-Markovnikov fashion, providing a powerful tool for organic synthesis. rsc.org Furthermore, the development of photoenzymatic catalysis has enabled the asymmetric synthesis of α-chloroamides, yielding chiral building blocks that are crucial for the pharmaceutical industry. nih.gov

The research trajectory for methoxypropanamides is closely linked to medicinal chemistry and drug discovery. A notable example is Lacosamide, an anticonvulsant drug which, although not a direct derivative of 2-Chloro-N-methoxypropanamide, features a related structural motif and has spurred further investigation into similar compounds. frontiersin.orgbiosynth.comresearchgate.net Research in this area often involves the synthesis of libraries of methoxypropanamide derivatives and screening them for biological activity. Studies have investigated the impact of different substituents on the methoxypropanamide backbone to understand structure-activity relationships and optimize therapeutic effects. acs.org

Scope and Objectives of Current Research Landscape

Established Synthetic Routes to the Propanamide Scaffold

The construction of the core propanamide structure of 2-Chloro-N-methoxypropanamide can be achieved through several reliable synthetic methodologies. These routes primarily involve the formation of the amide bond between a propanoyl derivative and a methoxyamine species.

Nucleophilic Acylation Approaches

A primary and widely utilized method for the synthesis of N-alkoxyamides is the nucleophilic acylation of an N-alkoxyamine with a suitable acylating agent. tandfonline.com In the context of 2-Chloro-N-methoxypropanamide, this typically involves the reaction of 2-chloropropanoyl chloride with methoxyamine or its hydrochloride salt. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid generated during the acylation.

The general reaction is as follows: CH3CHClCOCl + CH3ONH2 -> CH3CHClCONH(OCH3) + HCl

A variety of bases and solvent systems can be employed to facilitate this transformation, with common choices including triethylamine (B128534) or pyridine (B92270) in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107). The selection of reaction conditions can be crucial to optimize the yield and purity of the final product. For instance, the reaction of N,O-dimethylhydroxylamine hydrochloride with various acid chlorides is a well-established method for the preparation of N-methoxy-N-methylamides (Weinreb amides), a class of compounds structurally related to 2-Chloro-N-methoxypropanamide. nih.gov

| Acylating Agent | Amine | Base | Solvent | Product | Reference |

| 2-Chloropropanoyl chloride | Methoxyamine | Triethylamine | Dichloromethane | 2-Chloro-N-methoxypropanamide | lookchem.com |

| 3-Methoxypropionyl chloride | 1-[(3-amino-2-chloro-4-quinolinyl)amino]-2-methyl-2-propanol | - | Acetonitrile | N-[2-Chloro-4-(2-hydroxy-2-methylpropyl)amino-3-quinolinyl]-3-methoxypropanamide | prepchem.comprepchem.com |

| Phenylacetyl halide | N-O-dimethylhydroxylamine hydrochloride | Potassium carbonate | Toluene/Water | N-methoxy-N-methyl benzeneacetamide |

Chloroacetylation of N-Methoxypropanamines

An alternative approach to the propanamide scaffold involves the chloroacetylation of a pre-formed N-methoxypropanamine. This method is particularly useful when the propanamine moiety is assembled first, followed by the introduction of the chloroacetyl group. The reaction typically employs chloroacetyl chloride or a related chloroacetylating agent. researchgate.net

For example, the chloroacetylation of anilines and other amines is a common transformation in organic synthesis. researchgate.neterciyes.edu.tr This strategy can be extended to N-methoxypropanamines, where the nitrogen atom of the methoxyamine derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. The reaction conditions are similar to those used in nucleophilic acylation, generally requiring a base to scavenge the HCl produced.

Asymmetric Synthesis and Chiral Induction in Propanamide Formation

The synthesis of enantiomerically pure 2-Chloro-N-methoxypropanamide is of significant interest, as the chirality at the C2 position can influence the biological activity and stereochemical outcome of subsequent reactions. Asymmetric synthesis of α-chloroamides can be achieved through various strategies, including the use of chiral auxiliaries. nih.govwikipedia.orgrsc.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.orgnih.gov For the synthesis of chiral 2-chloropropanamides, a chiral amine can be used as the auxiliary. For example, a chiral amine can be acylated with 2-chloropropanoyl chloride to form a diastereomeric mixture of amides, which can then be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched 2-chloropropanamide. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of a wide range of chiral compounds. nih.gov

Another approach involves the stereoselective chlorination of a prochiral enolate derived from a propanamide. This can be achieved using a chiral chlorinating agent or a chiral catalyst. Recent advances have also explored photoenzymatic methods for the enantioselective synthesis of α-chloroamides. nih.gov

| Asymmetric Strategy | Key Reagents/Auxiliaries | Product Type | Reference |

| Chiral Auxiliary | Evans Oxazolidinones | Enantiomerically enriched α-substituted amides | nih.gov |

| Chiral Auxiliary | Pseudoephedrine | Enantiomerically pure α-alkylated amides | wikipedia.org |

| Photoenzymatic Hydroalkylation | Flavin-dependent "ene"-reductase | Enantioenriched α-chloroamides | nih.gov |

| Stereoselective Chlorination | Chiral catalyst | Optically active α-chlorinated esters | prepchem.com |

Functionalization and Derivatization Strategies

The presence of two distinct reactive sites in 2-Chloro-N-methoxypropanamide, the electrophilic C2 carbon and the N-methoxyamide group, allows for a range of functionalization and derivatization reactions.

Regioselective Functionalization of the Chloro- and Amide Moieties

The regioselective functionalization of 2-Chloro-N-methoxypropanamide is a key aspect of its synthetic utility. The chlorine atom at the C2 position is susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide variety of functional groups. dalalinstitute.com The reactivity of this position is influenced by the electron-withdrawing nature of the adjacent carbonyl group.

Nucleophiles such as amines, thiols, and alkoxides can displace the chloride to form α-amino, α-thio, and α-alkoxy amides, respectively. The choice of nucleophile and reaction conditions can be tuned to achieve high regioselectivity, minimizing reactions at the amide moiety. researchgate.net

The N-methoxyamide group can also be a site for functionalization. nih.govacs.orgnih.gov For instance, the N-methoxy group can act as a directing group in C-H activation reactions, enabling functionalization at otherwise unreactive positions of the molecule. nih.gov The amide nitrogen can also participate in reactions, although it is generally less nucleophilic than a typical secondary amide due to the presence of the adjacent oxygen atom.

Synthesis of Analogues with Modified Alkoxy Groups or Chiral Centers

The synthesis of analogues of 2-Chloro-N-methoxypropanamide with modified alkoxy groups or chiral centers allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Modification of the alkoxy group can be achieved by using different N-alkoxyamines in the initial acylation step. For example, using N-benzyloxyamine instead of methoxyamine would yield N-benzyloxy-2-chloropropanamide. dokumen.pub This allows for the introduction of a range of alkoxy substituents, which can influence the compound's physical and chemical properties.

The introduction of different chiral centers can be accomplished through the asymmetric synthesis strategies discussed in section 2.1.3. By employing different chiral auxiliaries or catalysts, it is possible to synthesize a variety of enantiomerically pure or enriched analogues of 2-Chloro-N-methoxypropanamide with different stereochemical configurations at the C2 position. Furthermore, additional chiral centers can be introduced into the molecule by using chiral nucleophiles in the functionalization of the C2 position.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The synthesis of 2-chloro-N-methoxypropanamide and its related N-alkoxy chloro-amide derivatives is a nuanced process, with reaction yields being highly sensitive to a variety of parameters. Academic research has focused on optimizing these conditions, including the choice of solvent, temperature, concentration, and the use of specific reagents to maximize product formation and minimize impurities.

A common synthetic route involves the acylation of an appropriate hydroxylamine (B1172632) or amine with 2-chloropropionyl chloride. For instance, the synthesis of N-methoxy-N-methyl-2-chloropropanamide is achieved by reacting N,O-dimethylhydroxylamine hydrochloride with 2-chloropropionyl chloride. ucc.ie This reaction typically employs a base, such as triethylamine, to neutralize the hydrochloric acid byproduct and is often conducted in a chlorinated solvent like dichloromethane (DCM). ucc.iersc.org

The optimization of these reaction conditions has been a subject of investigation to improve efficiency. Key parameters that are frequently adjusted include:

Temperature: Initial reaction temperatures are often kept low (e.g., 0°C) during the addition of the acyl chloride to control the exothermic nature of the reaction and prevent the formation of byproducts. rsc.orgresearchgate.net Following the initial addition, the reaction mixture may be allowed to warm to room temperature to ensure completion. rsc.org In some optimization studies, lowering the temperature to 0°C was found to limit the decomposition of starting materials, leading to a significant increase in yield. researchgate.net

Solvent: While dichloromethane is a common choice, other solvents like tetrahydrofuran (THF), toluene, acetonitrile, and dioxane have been explored. rsc.orgresearchgate.net In one study comparing various solvents for a related synthesis, THF was identified as the optimal choice, providing a superior yield compared to others, while methanol (B129727) led to decomposition. researchgate.net

Concentration: The concentration of reactants can also play a crucial role. A study demonstrated that adjusting the concentration to 0.1 M had a positive effect on the reaction yield, which reached 82% after just 10 minutes. researchgate.net

Stoichiometry: Precise control over the molar ratios of reactants is essential. Typically, a slight excess of the acylating agent or the base is used to drive the reaction to completion. For example, in the synthesis of N-4'-Methylphenyl-2-chloropropanamide, a near-equimolar amount of triethylamine was used relative to the amine and acyl chloride. rsc.org

The findings from various academic studies on related amide syntheses highlight the importance of systematic optimization. The interplay between solvent polarity, reaction temperature, and reagent concentration is critical in achieving high yields and purity.

Table 1: Optimization of Reaction Conditions for Chloro-Amide Synthesis

| Product Derivative | Reactants | Solvent | Temperature | Key Findings/Yield | Reference |

|---|---|---|---|---|---|

| N-4'-Methylphenyl-2-chloropropanamide | 2-Chloropropionyl chloride, p-toluidine, triethylamine | Dichloromethane (DCM) | 0°C to Room Temp. | Yielded 92% as a white solid requiring no further purification. | rsc.org |

| N-Methoxy-N-methyl-2-chloropropanamide | 2-Chloropropionyl chloride, N,O-dimethylhydroxylamine HCl, triethylamine | Dichloromethane (DCM) | Not specified, 4-hour reaction | Isolated a 76% yield as a yellow oil. | ucc.ie |

| General Domino Reaction | 1,2-dicarbonyls and (2-chloro-2-nitroethenyl)benzenes | Tetrahydrofuran (THF) | 0°C | Lowering temperature and concentration (0.1 M) increased yield to 82% in 10 minutes. THF was the best solvent compared to DCM, toluene, and others. | researchgate.net |

| 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide | 2-chloroacetyl chloride and a phenylpropanamide precursor | Anhydrous Dichloromethane (DCM) | 0-5°C | Yields of 70-85% were achieved under inert conditions to prevent hydrolysis. |

Isolation and Purification Techniques in Synthetic Research

Following the synthesis of 2-chloro-N-methoxypropanamide and its derivatives, a systematic approach to isolation and purification is essential to obtain the compound in a high state of purity, free from unreacted starting materials, reagents, and byproducts. The specific techniques employed depend on the physical state of the product (solid or oil) and the nature of the impurities.

A standard initial work-up procedure involves quenching the reaction, followed by an aqueous wash. rsc.org The organic layer containing the product is typically washed sequentially with a mild base (e.g., a saturated solution of sodium bicarbonate) to remove acidic impurities, water, and finally a brine solution to aid in the separation of the organic and aqueous layers. rsc.org After drying the organic layer over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, the solvent is removed under reduced pressure to yield the crude product. rsc.org

For many chloro-amide syntheses, this standard work-up can yield a product of sufficient purity for subsequent steps without the need for further purification. rsc.org However, when higher purity is required or when the crude product contains significant impurities, more advanced purification techniques are utilized.

Column Chromatography: This is one of the most common methods for purifying organic compounds. nih.govacs.org Silica gel is the typical stationary phase, and a solvent system (eluent) of varying polarity is used as the mobile phase. For amide derivatives, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is frequently used, often in a gradient system where the proportion of the polar solvent is gradually increased. This technique is effective for separating the desired product from byproducts with different polarities. nih.gov

Crystallization/Recrystallization: If the synthesized amide is a solid, recrystallization is a powerful technique for achieving high purity. This method involves dissolving the crude product in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. As the solution cools, the purified compound crystallizes out, leaving impurities behind in the solvent. For a derivative, recrystallization from an ethyl acetate/hexane mixture yielded needle-like crystals with 99% purity.

Sublimation or Distillation: For volatile compounds, these techniques can be employed. Sublimation was used to purify a blue solid of a chromium complex of N-methoxy-2,2-dimethylpropanamide. nih.gov Distillation was used for a related blue viscous liquid derivative. nih.gov

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), mass spectrometry (MS), and sometimes elemental analysis. ucc.ieacs.orgnih.gov

Table 2: Isolation and Purification Techniques for Chloro-Amide Derivatives

| Compound/Derivative | Purification Method | Conditions/Solvents | Outcome | Reference |

|---|---|---|---|---|

| N-4'-Methylphenyl-2-chloropropanamide | Aqueous Work-up | Washing with NaHCO₃, water, and brine. | A white solid (92% yield) that required no further purification. | rsc.org |

| 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide | Recrystallization | Ethyl acetate/hexane (1:3 v/v) | Yielded needle-like crystals with 99% purity. | |

| 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide | Column Chromatography | Silica gel with a gradient of ethyl acetate in hexane (10% to 50%). | Resolves residual amine byproducts. | |

| Various Phenylglycinamide Derivatives | Column Chromatography followed by crystallization/washing | Chromatography followed by crystallization from methanol or washing with diethyl ether. | Final products obtained as white solids/powders with >98% purity. | nih.gov |

| tri(N-methoxy-2,2-dimethylpropanamide) chromium | Filtration and Sublimation | The reaction mixture was filtered and the resulting solid was purified by sublimation. | Final product obtained with a 71% yield. | nih.gov |

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The presence of a chlorine atom on the carbon alpha to the carbonyl group makes this position susceptible to nucleophilic attack. The reactivity of this center is influenced by the electronic effects of the adjacent amide functionality.

Nucleophilic substitution reactions on α-halo amides, particularly α-chloroacetanilides which are structurally analogous to 2-Chloro-N-methoxypropanamide, have been shown to proceed primarily through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. nih.govnih.gov This is supported by several lines of kinetic evidence. The reactions typically exhibit second-order kinetics, where the rate is dependent on the concentration of both the α-chloro amide and the nucleophile. nih.govuwaterloo.ca

In contrast, an SN1 (Substitution Nucleophilic Unimolecular) mechanism, which involves the formation of a carbocation intermediate, is generally not favored for these types of compounds. The formation of a primary or secondary carbocation adjacent to an electron-withdrawing amide group would be energetically unfavorable. The SN2 pathway avoids this high-energy intermediate through a concerted mechanism where the nucleophile attacks as the leaving group departs. uwaterloo.caacs.org

| Reaction Type | Key Characteristics for α-Chloro Amides | Supporting Evidence |

| SN2 | Bimolecular, second-order kinetics. uwaterloo.ca | Rate dependency on both substrate and nucleophile concentrations. nih.gov |

| Concerted mechanism (one-step). acs.org | Negative activation entropies (ΔS‡). nih.gov | |

| Backside attack of the nucleophile. | Inversion of stereochemistry. nih.gov | |

| SN1 | Unimolecular, first-order kinetics. acs.org | Generally not observed due to the instability of the resulting carbocation. |

| Stepwise mechanism with carbocation intermediate. | High energy intermediate disfavored by the adjacent amide group. |

A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. nih.govacs.orgunits.it If the α-carbon of 2-Chloro-N-methoxypropanamide is a chiral center, a nucleophilic attack via an SN2 mechanism will result in a product with the opposite configuration. This occurs because the nucleophile must attack the electrophilic carbon from the side opposite to the leaving group (the chloride ion), in a "backside attack". nih.govnsf.gov This process leads to a predictable and stereospecific transformation, which is a valuable feature in asymmetric synthesis. Enantioenriched α-haloamides are considered valuable building blocks in the synthesis of pharmaceutically relevant molecules because the chloride can be readily displaced by various nucleophiles with an inversion of stereochemistry. nih.gov

Carbonyl Reactivity and Related Transformations

The carbonyl group in 2-Chloro-N-methoxypropanamide is part of a "Weinreb amide" (N-methoxy-N-methylamide) functionality. This feature significantly influences its reactivity compared to other amides, esters, or ketones. organicchemistrydata.org

N-methoxyamides are known to be excellent acylating agents. They can react with strong nucleophiles like organolithium or Grignard reagents to form ketones in high yields. A key advantage of the Weinreb amide is the stability of the tetrahedral intermediate formed upon nucleophilic addition. This intermediate is stabilized by chelation of the metal ion by both the oxygen of the carbonyl and the methoxy (B1213986) group. It does not collapse to the ketone until an acidic workup is performed. This stability prevents the common problem of over-addition of the organometallic reagent to the newly formed ketone, which would lead to a tertiary alcohol. organicchemistrydata.orgresearchgate.net

Furthermore, the carbonyl group of N-methoxyamides can be selectively reduced. For example, using hydride donors like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), Weinreb amides can be cleanly converted to aldehydes. organicchemistrydata.org More advanced methods, such as iridium-catalyzed reductive olefination, can transform N-methoxyamides into olefins in a one-pot process, proceeding through an aldehyde intermediate generated in situ. oup.com The N-methoxyamide can thus serve as a stable surrogate for a reactive aldehyde. oup.com

| Reagent | Product of Reaction with N-Methoxyamide | Key Feature |

| Organolithium (R-Li) or Grignard (R-MgX) | Ketone (after workup) | Stable tetrahedral intermediate prevents over-addition. organicchemistrydata.org |

| LiAlH₄ or DIBAL-H | Aldehyde | Selective reduction of the amide. organicchemistrydata.org |

| Hydrosilylation/Wittig Reagents | Olefin (E/Z mixture) | One-pot transformation via an aldehyde intermediate. oup.com |

Radical Reactions and Fragmentation Pathways

The C-Cl bond in 2-Chloro-N-methoxypropanamide can undergo homolytic cleavage to generate an α-amido radical. Such radicals are key intermediates in various synthetic transformations. For instance, α-halo amides are known to participate in atom transfer radical cyclization reactions. nih.gov While the direct radical halogenation of propanamide itself with reagents like bromine in aqueous sodium hydroxide (B78521) leads to Hofmann rearrangement products (e.g., ethanamine), the presence of the α-chloro substituent in 2-Chloro-N-methoxypropanamide directs its reactivity towards processes involving the C-Cl bond. askfilo.com

The generation of alkyl radicals from alkyl halides has been extensively studied, with modern methods often employing photochemistry to avoid toxic tin-based reagents. acs.org N-methoxyamides have been used to generate amidyl radicals under copper catalysis, which can then undergo dehydrogenation to form unsaturated amides or lactonization. domainex.co.uk This suggests that 2-Chloro-N-methoxypropanamide could potentially serve as a precursor to α-amido radicals under appropriate radical initiation conditions (e.g., heat or light). These radicals could then engage in various C-C bond-forming reactions.

Stability and Degradation under Various Chemical Conditions

The stability of 2-Chloro-N-methoxypropanamide is influenced by factors such as pH, temperature, and exposure to light. Amides, in general, are relatively stable functional groups, but their hydrolysis to a carboxylic acid and an amine can be achieved under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.com

Under acidic conditions, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com For 2-Chloro-N-methoxypropanamide, this would lead to 2-chloropropanoic acid and N-methoxyamine.

Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon occurs. masterorganicchemistry.com The stability of amides under alkaline conditions can vary significantly depending on their structure. nsf.gov For some N-methoxy-N-methylamides, treatment with strongly basic reagents can lead to an unusual E2 elimination, generating formaldehyde (B43269) and the corresponding N-methylamide anion, in competition with the expected nucleophilic substitution at the carbonyl. researchgate.net

The thermal stability of chlorinated amides can be significant. Studies on related chlorinated aromatic polyamides and other substituted amides show decomposition temperatures often well above 200°C. mdpi.comacs.org The presence of a chlorine substituent can in some cases increase thermal stability compared to unsubstituted analogs. mdpi.com

Photochemical stability is another important consideration. While some compounds are stable to photolytic conditions, researchgate.net many organic molecules, especially those with heteroatoms and chromophores like a carbonyl group, can degrade upon exposure to UV light. acs.org Ruthenium(II) polypyridyl complexes, known for their photochemical stability, are often used as photosensitizers, highlighting that light can induce reactions that might not occur thermally. acs.orgresearchgate.net Given the presence of the carbonyl group and the C-Cl bond, 2-Chloro-N-methoxypropanamide could be susceptible to photochemical degradation, potentially through radical pathways.

Spectroscopic and Structural Elucidation in Research of 2 Chloro N Methoxypropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. vscht.cz For 2-Chloro-N-methoxypropanamide, key characteristic absorption bands would include a strong C=O (carbonyl) stretch for the amide group, typically around 1650-1680 cm⁻¹. vscht.cz C-H stretching and bending vibrations for the methyl and methoxy (B1213986) groups, as well as the C-N and C-Cl stretches, would also be present at their characteristic frequencies. Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information, particularly for non-polar bonds. libretexts.orgsavemyexams.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For 2-Chloro-N-methoxypropanamide (C₄H₈ClNO₂), the molecular weight is 137.57 g/mol . The mass spectrum would show a molecular ion peak (M⁺). msu.edu Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. libretexts.org Analysis of the fragmentation pattern, where the molecule breaks apart in predictable ways, would help to confirm the structure. Common fragmentation pathways for amides include alpha-cleavage next to the carbonyl group. docbrown.info

X-ray Crystallography for Solid-State Structure Determination

If 2-Chloro-N-methoxypropanamide can be synthesized as a stable, single crystal, X-ray crystallography could be used to determine its exact three-dimensional atomic arrangement in the solid state. docbrown.info This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural determination. docbrown.info The process involves diffracting X-rays off the crystal lattice and analyzing the resulting diffraction pattern. Currently, no published crystal structure data exists for this compound.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy is a powerful analytical technique for the investigation of chiral molecules, such as the enantiomers of 2-Chloro-N-methoxypropanamide. This method relies on the differential interaction of chiral substances with left and right circularly polarized light. The resulting signals are exquisitely sensitive to the three-dimensional arrangement of atoms, making chiroptical techniques like circular dichroism (CD) spectroscopy ideal for determining the enantiomeric purity and absolute configuration of chiral compounds. wikipedia.org

While extensive research on many chiral molecules using chiroptical spectroscopy is available, a detailed investigation specifically focused on 2-Chloro-N-methoxypropanamide is not prominent in publicly accessible scientific literature. Consequently, specific experimental data, such as detailed circular dichroism spectra and specific rotation values for its enantiomers, are not available to be presented.

Theoretically, the assessment of enantiomeric purity of 2-Chloro-N-methoxypropanamide would involve the use of circular dichroism spectroscopy. The amide chromophore within the molecule is expected to exhibit characteristic electronic transitions in the far-UV region (around 190-250 nm). wikipedia.orgnih.gov The asymmetric environment created by the chiral center at the second carbon position would induce a differential absorption of left and right circularly polarized light, resulting in a measurable CD signal.

Each enantiomer, (R)-2-Chloro-N-methoxypropanamide and (S)-2-Chloro-N-methoxypropanamide, would produce a CD spectrum that is a mirror image of the other. A pure sample of one enantiomer would show a specific CD spectrum, while a racemic mixture (a 50:50 mixture of both enantiomers) would be CD silent, as the opposing signals from each enantiomer would cancel each other out.

For a non-racemic mixture, the magnitude of the CD signal at a specific wavelength is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the CD signal of a sample of unknown purity to the signal of a pure enantiomeric standard, the enantiomeric purity can be accurately quantified.

In the absence of experimental data for 2-Chloro-N-methoxypropanamide, a hypothetical data table illustrating how results from a chiroptical analysis would be presented is shown below. This table is for illustrative purposes only and is based on general principles of chiroptical spectroscopy.

Hypothetical Circular Dichroism Data for Enantiomeric Purity Assessment of 2-Chloro-N-methoxypropanamide

| Sample | Enantiomeric Excess (%) | Wavelength of Maxima (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

|---|---|---|---|

| (R)-enantiomer | 100% | 215 | +5000 |

| (S)-enantiomer | 100% | 215 | -5000 |

| Racemic Mixture | 0% | N/A | 0 |

| Sample A | 95% (R) | 215 | +4750 |

Note: The data in this table is hypothetical and intended to illustrate the principles of chiroptical spectroscopy for enantiomeric purity assessment. No experimental data for 2-Chloro-N-methoxypropanamide was found in the conducted research.

In addition to enantiomeric purity, chiroptical spectroscopy, in conjunction with computational methods, can be used to determine the absolute configuration of chiral molecules. By comparing experimentally measured CD spectra with theoretically calculated spectra for both possible enantiomers, the absolute stereochemistry can be assigned. This is a common practice in the structural elucidation of new chiral compounds. ndl.go.jp

The principles of chiroptical spectroscopy are widely applied in the quality control of chiral pharmaceuticals and intermediates, where ensuring high enantiomeric purity is critical. nih.gov For a compound like 2-Chloro-N-methoxypropanamide, which contains a stereocenter, this technique would be an indispensable tool in its stereochemical analysis.

Computational and Theoretical Investigations of 2 Chloro N Methoxypropanamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net Such calculations would provide fundamental insights into the behavior of 2-Chloro-N-methoxypropanamide.

Molecular Geometry Optimization and Conformational Analysis

This analysis would involve using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to determine the most stable three-dimensional structure of 2-Chloro-N-methoxypropanamide. researchgate.netvietnamjournal.ru The process involves finding the geometry that corresponds to the lowest energy on the potential energy surface. Conformational analysis would identify different spatial arrangements of the atoms (conformers) and their relative stabilities, which are crucial for understanding the molecule's flexibility and interaction with other molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgimperial.ac.uk This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential.

LUMO: Represents the ability to accept an electron. Its energy level is related to the electron affinity.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. pku.edu.cn Analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule, providing a guide to its reactive sites. nih.govuni-muenchen.de It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface.

Red Regions (Negative Potential): Indicate areas of high electron density, such as those around electronegative atoms (e.g., oxygen, chlorine). These are the most likely sites for electrophilic attack. nih.gov

Blue Regions (Positive Potential): Indicate areas of low electron density, typically around hydrogen atoms. These are susceptible to nucleophilic attack. nih.gov

Green Regions: Represent areas with neutral potential.

The MEP map is invaluable for predicting how the molecule will interact with biological receptors or other reactants. chemrxiv.org

Reaction Mechanism Predictions and Transition State Analysis

Computational methods can be employed to predict the pathways of chemical reactions involving 2-Chloro-N-methoxypropanamide. rsc.orgyoutube.com This involves:

Mapping the potential energy surface of a reaction.

Identifying the structures of transition states—the highest energy points along the reaction coordinate.

Calculating the activation energies required to overcome these barriers.

Such studies would clarify, for instance, the mechanisms of nucleophilic substitution at the carbon bearing the chlorine atom or hydrolysis of the amide group.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR models establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. vietnamjournal.ruwikipedia.org For a set of analogues of 2-Chloro-N-methoxypropanamide, a QSAR study could be developed to predict a specific biological activity (e.g., herbicidal or pharmaceutical efficacy). This involves:

Calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Using statistical methods, like multiple linear regression, to build a model that correlates these descriptors with the observed activity. nih.gov

Validating the model to ensure its predictive power.

A robust QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. researchgate.net

Molecular Docking and Dynamics Simulations for Mechanistic Interaction Analysis

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, provide powerful insights into the potential interactions between a ligand, such as 2-Chloro-N-methoxypropanamide, and its biological targets at an atomic level. ebsco.com While specific studies focusing exclusively on 2-Chloro-N-methoxypropanamide are not extensively available in the public domain, research on structurally related compounds, including other propanamide derivatives and molecules with chloro-functional groups, offers valuable analogous information. These studies help to predict binding modes, identify key interacting residues, and assess the stability of the ligand-protein complex over time. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For compounds structurally similar to 2-Chloro-N-methoxypropanamide, docking studies have been instrumental in elucidating their mechanism of action. For instance, studies on other N-substituted propanamide derivatives have identified potential interactions with various enzymes and receptors.

Molecular dynamics simulations build upon docking results by simulating the movement of atoms in the ligand-protein complex over time, providing a more dynamic picture of the interaction. nih.govmdpi.com These simulations can reveal conformational changes in both the ligand and the target protein upon binding and can help to calculate binding free energies, offering a more accurate assessment of binding affinity. mdpi.com

Research on related chloro- and methoxy-containing compounds has demonstrated the utility of these computational approaches. For example, molecular docking and MD simulations performed on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed hydrogen bonding, electrostatic, and hydrophobic interactions with the active sites of α-glucosidase and α-amylase. nih.gov The stability of the most active compound within the binding site of these target proteins was further validated through root-mean-square deviation (RMSD) analysis during MD simulations. nih.gov

Similarly, in studies of other pharmacologically active molecules containing propanamide scaffolds, docking has been used to predict binding orientations within protein active sites. For example, research on (2R)-2-acetamido-N-benzyl-3-methoxypropanamide, a compound with a similar backbone, utilized molecular docking to investigate its potential as an antineuropathic pain drug by examining its interactions with target proteins. researchgate.netmdpi.com

The insights gained from computational studies on analogous compounds suggest that the chloro and methoxy (B1213986) groups of 2-Chloro-N-methoxypropanamide likely play crucial roles in its binding affinity and specificity for potential biological targets. The following tables summarize representative findings from molecular docking and dynamics simulations of structurally related compounds, providing a framework for understanding the potential interactions of 2-Chloro-N-methoxypropanamide.

Table 1: Representative Molecular Docking Data for Structurally Related Compounds

| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Interaction Types | Reference |

| N-phenylacetamide derivatives | N-myristoyltransferase (NMT) | Asn383, Val378, Tyr326 | Hydrogen Bonding | scielo.br |

| 2-chloro-nitrobenzamide derivatives | α-glucosidase | Not Specified | Hydrogen Bonding, Electrostatic, Hydrophobic | nih.gov |

| (2R)-2-acetamido-N-benzyl-3-methoxypropanamide | 2ILK protein | Not Specified | Protein-Ligand Interactions | researchgate.net |

This table is illustrative and based on findings for structurally similar compounds, not 2-Chloro-N-methoxypropanamide itself.

Table 2: Representative Molecular Dynamics Simulation Data for Structurally Related Compounds

| Compound Class | Simulation Time | Key Finding | Analysis Metric | Reference |

| 2-chloro-nitrobenzamide derivatives | Not Specified | Stability of the ligand-protein complex | RMSD Analysis | nih.gov |

| 2-anilinobenzamide derivatives | 30 ns | Dynamic stability achieved at 20 ns | RMSD of ligand-bound structures | mdpi.com |

This table is illustrative and based on findings for structurally similar compounds, not 2-Chloro-N-methoxypropanamide itself.

These computational investigations on related molecules underscore the importance of specific functional groups for molecular recognition and binding. The chloro group can participate in halogen bonding or hydrophobic interactions, while the N-methoxypropanamide moiety can form hydrogen bonds and other polar interactions. researchgate.net Future molecular docking and dynamics simulation studies specifically on 2-Chloro-N-methoxypropanamide are necessary to definitively elucidate its mechanistic interactions with biological targets.

Applications of 2 Chloro N Methoxypropanamide As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

2-Chloro-N-methoxypropanamide serves as a crucial starting material or key intermediate in the synthesis of a wide array of complex organic molecules. Its bifunctional nature allows for sequential or tandem reactions, enabling the efficient assembly of intricate molecular frameworks.

The chloroacetamide moiety is a recognized pharmacophore and a common structural motif in many biologically active compounds. While direct examples of pharmaceuticals and agrochemicals derived specifically from 2-Chloro-N-methoxypropanamide are not extensively documented in publicly available literature, the broader class of 2-chloro-N-substituted acetamides has been investigated for the synthesis of molecules with potential therapeutic and agricultural applications.

Research into 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives has demonstrated their potential as antimicrobial agents, including herbicides, antifungals, and disinfectants. ijpsr.info The synthesis of these compounds typically involves the reaction of chloroacetyl chloride with various amines. ijpsr.info This general synthetic strategy highlights the potential of 2-Chloro-N-methoxypropanamide to serve as a precursor for novel bioactive agents. The N-methoxy group can influence the compound's reactivity and biological activity profile, potentially leading to the discovery of new pharmaceuticals and agrochemicals.

For instance, the general structure of N-substituted chloroacetamides has been explored for its biological activities. The table below summarizes the types of derivatives synthesized and their potential applications.

| Derivative Class | Amine Used for Synthesis | Potential Application |

| 2-chloro-N-(2-methoxyphenyl)acetamide | o-methoxy aniline | Antimicrobial |

| 2-chloro-N-(4-methoxyphenyl)acetamide | p-methoxy aniline | Antimicrobial |

| 2-chloro-N-methyl-N-phenylacetamide | N-methyl aniline | Antimicrobial |

This table showcases examples of related N-substituted chloroacetamides and their potential applications, illustrating the synthetic utility of this class of compounds.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. 2-Chloro-N-methoxypropanamide can be envisioned as a valuable precursor for the synthesis of various heterocyclic systems. The reactive C-Cl bond allows for nucleophilic substitution reactions, which can be a key step in the formation of a heterocyclic ring.

For example, a related compound, 2-chloro-N-p-tolylacetamide, has been successfully utilized in the synthesis of various heterocyclic compounds. This was achieved by reacting it with thiosemicarbazide, semicarbazide, or thiourea, followed by reactions with aromatic aldehydes or ketones to produce Schiff bases, which were then converted to β-lactam derivatives. This demonstrates the potential of the α-chloroamido functionality as a versatile building block for constructing complex heterocyclic systems.

Development of New Synthetic Methodologies Utilizing its Reactivity

The reactivity of 2-Chloro-N-methoxypropanamide can be harnessed to develop novel synthetic methodologies. The presence of both an electrophilic carbon (attached to chlorine) and a nucleophilic nitrogen (after potential deprotonation) within the same molecule opens up avenues for innovative bond-forming strategies.

While specific new methodologies developed using 2-Chloro-N-methoxypropanamide are not widely reported, the general reactivity of α-chloro amides is well-established in organic synthesis. These compounds are known to participate in a variety of reactions, including:

Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups.

Radical Reactions: The C-Cl bond can undergo homolytic cleavage to generate radical intermediates, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond can be activated by transition metal catalysts to participate in cross-coupling reactions, forming new carbon-carbon bonds.

The N-methoxy group in 2-Chloro-N-methoxypropanamide can also play a significant role in modulating the reactivity of the molecule and in directing the stereochemical outcome of reactions.

Stereoselective Applications in Organic Synthesis

The field of stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, which is crucial for the biological activity of many pharmaceuticals. While specific stereoselective applications of 2-Chloro-N-methoxypropanamide are not extensively detailed in the literature, the principles of stereoselective reactions can be applied to this molecule.

The presence of a stereocenter at the α-carbon (the carbon bearing the chlorine atom) in chiral versions of 2-Chloro-N-methoxypropanamide would make it a valuable chiral building block. Such a molecule could be used in stereoselective and stereospecific reactions to synthesize enantiomerically pure complex molecules.

In a stereoselective reaction, one stereoisomer is formed preferentially over others. In a stereospecific reaction, stereoisomerically different starting materials react to give stereoisomerically different products. The use of chiral auxiliaries or catalysts in reactions involving 2-Chloro-N-methoxypropanamide could enable the synthesis of specific stereoisomers of the desired products.

Mechanistic Biological Interactions of 2 Chloro N Methoxypropanamide and Analogues

In Vitro Studies on Enzyme Modulation and Receptor Binding

In vitro studies are crucial for identifying the specific molecular targets of a compound and understanding how it exerts its biological effects. For 2-Chloro-N-methoxypropanamide and related chloroacetamide derivatives, these studies have primarily focused on their interactions with enzymes.

While direct studies on 2-Chloro-N-methoxypropanamide are limited, research on analogous chloroacetamide compounds has identified several potential molecular targets. The primary mechanism involves the covalent modification of enzymes. The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack by amino acid residues such as cysteine, leading to irreversible inhibition.

A significant body of research on chloroacetamide herbicides has demonstrated that their primary target is the inhibition of very-long-chain fatty acid elongases (VLCFAEs). researchgate.net This enzyme class is crucial for the biosynthesis of lipids essential for forming cell membranes and cuticle waxes. researchgate.net The proposed mechanism involves the covalent binding of the chloroacetamide to a cysteine residue in the active site of the condensing enzyme component of the VLCFAE complex. nih.gov

Furthermore, studies on plant type III polyketide synthases, such as chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS), have shown that they are also potential targets for chloroacetamide herbicides like metazachlor (B166288). nih.gov Mass spectrometric analysis has confirmed that metazachlor covalently binds to the active site cysteine of both CHS and STS. nih.gov This indicates that the chloroacetamide moiety can interact with various enzymes that utilize a cysteine-based catalytic mechanism.

In the context of other biological activities, derivatives of 2-chloro-N,N-diphenylacetamide have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation. orientjchem.org Though the exact binding affinities were not detailed, molecular docking studies suggest an interaction with the active sites of COX-1 and COX-2. orientjchem.org

The table below summarizes the identified and proposed molecular targets for chloroacetamide analogues.

| Compound Class | Molecular Target | Evidence |

| Chloroacetamide Herbicides | Very-long-chain fatty acid elongases (VLCFAEs) | Biochemical assays and mechanism-of-action studies. researchgate.net |

| Chloroacetamide Herbicides | Plant Type III Polyketide Synthases (e.g., CHS, STS) | Inactivation studies and mass spectrometry confirming covalent binding to active site cysteine. nih.gov |

| 2-Chloro-N,N-diphenylacetamide Derivatives | Cyclooxygenase (COX) Enzymes | Molecular docking studies suggesting binding to the active site. orientjchem.org |

The mechanism of action for 2-Chloro-N-methoxypropanamide and its analogues at the molecular level is predominantly characterized by covalent inhibition. The chloroacetyl group acts as an electrophilic "warhead" that reacts with nucleophilic residues on target proteins.

The most well-documented interaction is the SN2 reaction between the α-carbon of the chloroacetyl group and the sulfhydryl group of a cysteine residue within the enzyme's active site. nih.gov This results in the formation of a stable thioether linkage and the displacement of the chlorine atom as a chloride ion. This covalent modification of the active site cysteine leads to the irreversible inactivation of the enzyme. nih.gov

This mechanism is supported by the observation that chloroacetamide herbicides inhibit protein synthesis in vivo, but not in vitro, suggesting that they may target enzymes involved in metabolic pathways that produce essential components for protein synthesis. cambridge.org It has been hypothesized that chloroacetamides and related compounds can bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl groups. cambridge.orgcambridge.org

The reactivity of the chloroacetyl group is a key determinant of the compound's biological activity. This reactivity can be influenced by the electronic effects of the rest of the molecule. The presence of the N-methoxy group in 2-Chloro-N-methoxypropanamide may influence the electrophilicity of the chloroacetyl moiety and its interaction with molecular targets.

Structure-Activity Relationships for Biological Efficacy (Mechanistic)

The chloroacetyl moiety is the primary pharmacophore responsible for the covalent modification of target enzymes. The reactivity of this group is crucial for biological activity. For instance, the chloroacetyl group is more reactive than a chloroethyl group, which can lead to different biological activities and potential for further chemical modifications.

The nature of the substituents on the amide nitrogen and the rest of the molecule can significantly influence the compound's potency and selectivity. In a series of 2-chloro-N,N-diphenylacetamide derivatives, the position of hydroxy and methyl groups on the aromatic rings was found to affect their analgesic activity, which is linked to COX enzyme inhibition. orientjchem.org

The N-methoxy group in 2-Chloro-N-methoxypropanamide is a unique feature. In the context of Weinreb amides, the N-methoxy-N-methylamide functionality is known to be a stable precursor for ketone synthesis, reacting with organometallic reagents to form a stable tetrahedral intermediate. nbinno.com While the primary biological action of 2-Chloro-N-methoxypropanamide is likely driven by the chloroacetyl group, the N-methoxyamide portion could influence its metabolic stability, pharmacokinetic properties, and binding affinity to target proteins.

Computational Biology Approaches for Predicting Biological Activities

Computational biology and molecular modeling have become invaluable tools for predicting the biological activities of small molecules and understanding their interactions with target proteins. These approaches are particularly useful when experimental data is limited, as is the case for 2-Chloro-N-methoxypropanamide.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a protein target. For example, docking studies of 2-chloro-N,N-diphenylacetamide derivatives with COX-1 and COX-2 enzymes have been used to rationalize their observed analgesic activity and to identify potential binding interactions within the active site. orientjchem.org Such studies can help in designing new analogues with improved potency and selectivity.

In silico analysis of 2-chloro-N-(4-methoxyphenyl)acetamide suggested that its antimicrobial effect could be due to its interaction with DNA ligase. researchgate.net This highlights the utility of computational methods in generating hypotheses about the molecular targets of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to correlate the structural features of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds and guide the design of more potent analogues.

Theoretical calculations, such as those using density functional theory (DFT), can provide insights into the electronic properties of molecules, such as the electrophilicity of the chloroacetyl group. nih.gov This information can help in understanding the reactivity of these compounds and their propensity to form covalent bonds with their biological targets.

The table below summarizes the application of computational approaches in studying chloroacetamide analogues.

| Computational Approach | Application | Findings/Predictions |

| Molecular Docking | Predicting binding modes of 2-chloro-N,N-diphenylacetamide derivatives with COX enzymes. orientjchem.org | Identified potential binding interactions within the active site, correlating with analgesic activity. orientjchem.org |

| In Silico Analysis | Investigating the antimicrobial mechanism of 2-chloro-N-(4-methoxyphenyl)acetamide. researchgate.net | Suggested DNA ligase as a potential molecular target. researchgate.net |

| Theoretical Calculations (DFT) | Evaluating the reactivity of chloroacetanilide herbicides. nih.gov | Provided insights into the electrophilicity of the CH2Cl group and its susceptibility to nucleophilic attack. nih.gov |

Future Research Directions and Perspectives on 2 Chloro N Methoxypropanamide

Innovations in Green Synthetic Chemistry

The synthesis of amides, a cornerstone of organic chemistry, has traditionally been associated with the use of hazardous reagents and the generation of substantial waste. The future of 2-Chloro-N-methoxypropanamide synthesis lies in the adoption of green chemistry principles to mitigate these environmental concerns.

A primary focus will be the development of catalytic methods for amide bond formation that circumvent the need for stoichiometric activating agents. Traditional methods often employ reagents like carbodiimides or acid chlorides, leading to poor atom economy. Future research will likely explore the use of novel catalysts, such as those based on abundant and non-toxic metals, or even metal-free approaches, to facilitate the direct condensation of the corresponding carboxylic acid and N-methoxyamine.

Enzymatic synthesis represents another promising frontier. The use of enzymes, such as lipases, as biocatalysts for amidation offers several advantages, including high selectivity, mild reaction conditions, and the use of environmentally friendly solvents like water. researchgate.netnih.govjournals.co.za Developing an enzymatic route to 2-Chloro-N-methoxypropanamide could significantly reduce the environmental footprint of its production.

Furthermore, the exploration of photocatalysis, particularly with covalent organic frameworks (COFs) as heterogeneous photocatalysts, presents an innovative and sustainable approach. cdnsciencepub.com These methods can utilize visible light to drive the synthesis under mild conditions, offering high efficiency and catalyst recyclability. cdnsciencepub.com The use of greener solvents is also a critical aspect. Replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more benign alternatives, or even performing the synthesis in aqueous media, will be a key objective. semanticscholar.org Research into solvent-free reaction conditions, such as mechanochemistry, could also provide a highly sustainable manufacturing process.

Advanced Spectroscopic and Analytical Techniques

A thorough understanding of the structure, dynamics, and interactions of 2-Chloro-N-methoxypropanamide at the molecular level is crucial for its future applications. Advanced spectroscopic and analytical techniques will play a pivotal role in elucidating these properties.

Vibrational Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy will continue to be essential for characterizing the fundamental vibrational modes of the molecule. Future studies could employ more advanced techniques like two-dimensional infrared (2D IR) spectroscopy to probe the vibrational coupling between different functional groups within the molecule, such as the amide I and N-O stretching modes. mdpi.com This could provide detailed insights into the molecule's conformation and intermolecular interactions in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are routine for structural confirmation, advanced NMR techniques will offer deeper insights. Future research could utilize 15N and 17O NMR spectroscopy to directly probe the electronic environment of the amide nitrogen and oxygen atoms, providing sensitive measures of hydrogen bonding and steric effects. nih.gov Advanced NMR experiments can also be used to study the rotational barrier around the C-N amide bond, which is a key feature of amide chemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be indispensable for accurate mass determination and elemental composition analysis. Tandem mass spectrometry (MS/MS) techniques, such as those coupled with liquid chromatography (LC-MS/MS), will be crucial for identifying and quantifying 2-Chloro-N-methoxypropanamide and its potential metabolites or degradation products in complex matrices. cdnsciencepub.comnih.gov These techniques are particularly important for environmental and biological studies.

Predictive Modeling and Artificial Intelligence in Compound Design

The integration of computational chemistry, predictive modeling, and artificial intelligence (AI) is set to revolutionize the design and development of new molecules, and 2-Chloro-N-methoxypropanamide is no exception.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods will be employed to predict a wide range of molecular properties. These calculations can provide insights into the molecule's geometry, electronic structure, vibrational frequencies, and reactivity. researchgate.net This information can be used to rationalize experimental observations and to guide the design of new derivatives with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) Models: For potential applications in areas like agrochemicals or pharmaceuticals, QSAR models can be developed to predict the biological activity of 2-Chloro-N-methoxypropanamide and its analogues. semanticscholar.org By correlating structural features with observed activity, these models can accelerate the identification of lead compounds with improved efficacy and reduced toxicity.

Exploration of Novel Mechanistic Applications

The unique combination of an α-chloro substituent and an N-methoxyamide functionality in 2-Chloro-N-methoxypropanamide opens up a vast landscape for the exploration of novel mechanistic applications in organic synthesis and medicinal chemistry.

Versatile Synthetic Intermediate: The presence of the reactive C-Cl bond suggests that 2-Chloro-N-methoxypropanamide could serve as a versatile building block for the introduction of the N-methoxypropanamide moiety into a variety of molecular scaffolds. It could participate in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions, to generate new and complex molecules.

Radical Chemistry: α-Haloamides are known to be precursors to radicals under various conditions, including photochemical and transition metal-catalyzed reactions. nih.gov Future research could explore the generation of a radical at the α-position of 2-Chloro-N-methoxypropanamide and its subsequent use in intramolecular or intermolecular addition reactions to form new carbon-carbon or carbon-heteroatom bonds.

Controlled Electrophilicity of the Carbonyl Group: The N-methoxy-N-methylamide, or Weinreb amide, functionality is well-known for its ability to react with organometallic reagents in a controlled manner to produce ketones without the common side reaction of over-addition to form tertiary alcohols. semanticscholar.orgnbinno.comacs.org This controlled reactivity is due to the formation of a stable tetrahedral intermediate. The presence of the α-chloro group could modulate this reactivity and open up new synthetic possibilities.

Biological Activity: Chloroacetamide-containing compounds are known to exhibit a range of biological activities, often attributed to their ability to alkylate biological nucleophiles such as cysteine residues in proteins. researchgate.netnih.govmdpi.comcambridge.org The N-methoxyamide group, on the other hand, is a feature present in some biologically active molecules. Future research should investigate the potential biological activity of 2-Chloro-N-methoxypropanamide in areas such as agriculture (as herbicides or fungicides) or medicine, exploring its mechanism of action at the molecular level.

Sustainable Environmental Remediation Strategies for Related Compounds

The increasing use of chloro-organic compounds and amide-containing molecules in various applications necessitates the development of sustainable strategies for their environmental remediation. While specific data on 2-Chloro-N-methoxypropanamide is lacking, research on related compounds provides a roadmap for future investigations.

Bioremediation: A promising and environmentally friendly approach is the use of microorganisms to degrade these compounds. Future research should focus on identifying and isolating microbial strains that can utilize chloroacetamides and N-methoxyamides as a source of carbon and nitrogen. Understanding the metabolic pathways involved in their degradation will be crucial for developing effective bioremediation technologies.

Phytoremediation: The use of plants to remove or detoxify pollutants from the environment is another sustainable strategy. Investigating the ability of certain plant species to absorb, accumulate, and metabolize compounds structurally related to 2-Chloro-N-methoxypropanamide could lead to the development of phytoremediation systems for contaminated soil and water.

Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive species such as hydroxyl radicals, can be effective in breaking down persistent organic pollutants. Future research could explore the efficacy of various AOPs, such as photocatalysis with titanium dioxide (TiO2) or Fenton-like reactions, for the degradation of 2-Chloro-N-methoxypropanamide and its byproducts in water.

Integrated Remediation Systems: A combination of different remediation techniques, such as a bioreactor coupled with a photocatalytic system, could offer a more robust and efficient solution for the complete mineralization of these compounds. The development of such integrated systems will be a key area of future research.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-N-methoxypropanamide, and what reaction conditions yield high purity?

The synthesis of 2-Chloro-N-methoxypropanamide typically involves amide bond formation between a chloro-substituted propanoyl chloride and methoxy-substituted aniline derivatives. Key steps include:

- Acylation : Reacting 2-chloropropanoyl chloride with 2-methoxyaniline in anhydrous dichloromethane or acetonitrile under inert conditions (e.g., nitrogen atmosphere) .

- Base selection : Triethylamine is commonly used to neutralize HCl byproducts .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing 2-Chloro-N-methoxypropanamide’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of methoxy (δ 3.8–4.0 ppm) and chloro groups (δ 4.2–4.5 ppm for CHCl) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity and detects impurities .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 196.07) .

Q. What safety protocols should be followed when handling 2-Chloro-N-methoxypropanamide in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do reaction mechanisms differ between nucleophilic substitution and acylation pathways in synthesizing chloro-propanamide derivatives?

- Nucleophilic Substitution (S2) : Chloro groups in propanamide derivatives undergo substitution with nucleophiles (e.g., sodium azide) in polar aprotic solvents like DMSO, forming azide intermediates .

- Acylation : Methoxy-aniline acts as a nucleophile attacking the electrophilic carbonyl carbon of 2-chloropropanoyl chloride, forming the amide bond. Steric hindrance from the methoxy group may slow reaction kinetics .

Q. How can researchers resolve contradictions in reported yields for 2-Chloro-N-methoxypropanamide synthesis across studies?

Discrepancies often arise from:

- Solvent polarity : Acetonitrile (high polarity) may improve solubility but increase side reactions vs. dichloromethane .

- Temperature control : Exothermic reactions above 25°C degrade intermediates; use ice baths for exotherm management .

- Catalyst optimization : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates acylation by 30% .

Q. What computational modeling approaches predict the reactivity and stability of 2-Chloro-N-methoxypropanamide in aqueous environments?

Q. What pharmacological screening strategies are suitable for evaluating 2-Chloro-N-methoxypropanamide’s bioactivity?

- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., acetylcholinesterase) due to the electrophilic carbonyl group .

- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK293) at 10–100 μM concentrations .

- ADMET Prediction : In silico tools (e.g., SwissADME) estimate moderate blood-brain barrier permeability (BBB score: 0.45) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Acidic conditions (pH <3) : Rapid hydrolysis of the amide bond occurs, generating 2-chloropropanoic acid and methoxy aniline .

- Basic conditions (pH >10) : Chloro group elimination forms propenamide derivatives .

- Thermal stability : Decomposes above 150°C, confirmed by TGA (5% weight loss at 155°C) .

Q. What strategies mitigate toxicity risks associated with 2-Chloro-N-methoxypropanamide in in vitro studies?

- Dose Optimization : IC values in cytotoxicity assays guide safe working concentrations .

- Metabolic Profiling : LC-MS/MS identifies glutathione adducts, suggesting detoxification via conjugation .

- Alternative Functional Groups : Replace the chloro group with fluorine to reduce electrophilic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.